molecular formula C4H7NO2 B173750 3-Hydroxy-2-pyrrolidinone CAS No. 15116-68-4

3-Hydroxy-2-pyrrolidinone

Cat. No. B173750
CAS RN: 15116-68-4
M. Wt: 101.1 g/mol
InChI Key: FRKGSNOMLIYPSH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-pyrrolidinone is a potent inhibitor of CDK2/cyclin A and is also used as pharmaceutical intermediates . It has the molecular formula C4H7NO2 and a molecular weight of 101.10 g/mol .


Synthesis Analysis

The synthesis of 3-Hydroxy-2-pyrrolidinone has been reported in several studies. A stereoconservative approach starting from malic acid was employed to construct the hydroxy-substituted pyrrolidinone moiety . Another study reported a new three-step synthesis to 3-hydroxy-2-pyrrolidinones starting from β-amino acids .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-pyrrolidinone consists of a five-membered ring with a hydroxyl group and a carbonyl group . The InChI string is InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) and the canonical SMILES string is C1CNC(=O)C1O .


Chemical Reactions Analysis

3-Hydroxy-2-pyrrolidinone has been studied in various chemical reactions. For instance, it has been investigated as a potential uranium decorporation ligand . Other studies have evaluated its reactivity in reactions of addition,

Scientific Research Applications

Synthesis and Reaction Mechanisms

  • Synthesis of Derivatives : 3-Hydroximino-1-hydroxy-2-pyrrolidinones were synthesized using NH2OH and NH2OBn with methyl esters of 2-oxo-3-butenoic acid derivatives, offering insights into new reaction pathways (Katkevics et al., 2004).

  • Antioxidant Activity : The antioxidant potential of 3-hydroxy-3-pyrroline-2-one derivatives was evaluated, with significant findings in the scavenging of radicals, comparable to conventional antioxidants (Nguyen et al., 2022).

  • Catalytic Applications : Titanium dioxide nanoparticles in aqueous CTAB solution were used for admicellar catalysis in the synthesis of 3-hydroxy-2-pyrrolidinones, highlighting an environmentally friendly methodology (Sarkar & Mukhopadhyay, 2013).

Chelation and Metal Binding

  • Therapeutic Chelating Agent : Bis(3-hydroxy-4-pyridinone)-EDTA derivatives have been studied for their potential as therapeutic chelating agents, especially for in vivo aluminum removal (Santos et al., 2005).

  • Selective Metal Ion Chelation : A bis(3-hydroxy-4-pyridinone)-EDTA derivative showed high affinity and selectivity for chelating M(3+) hard metal ions (e.g., Fe, Al, Ga) over Zn(2+), suggesting its potential in biomedical applications (Gama et al., 2009).

  • Lipid Bilayer Interactions : Studies on the partition of 3-hydroxy-4-pyridinone Zn(ii) complexes in lipid bilayers using molecular dynamics simulations revealed insights into their interactions and membrane permeability, important for pharmaceutical applications (Coimbra et al., 2018).

Potential Therapeutic Applications

  • Antiamnesic Properties : 3-Hydroxy-3-pyrrolin-2-on derivatives were studied for their antiamnesic effects, showing promise in comparison to established nootropes like piracetam (Shuklina et al., 2003).

  • Alzheimer's Disease Research : Modifications in 3-hydroxy-4-pyridinones showed potential as prodrugs for Alzheimer's disease treatment, emphasizing their metal-binding ability and antioxidant capacity (Scott et al., 2008).

properties

IUPAC Name

3-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKGSNOMLIYPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-pyrrolidinone

CAS RN

15166-68-4, 15116-68-4
Record name 3-Hydroxy-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-2-PYRROLIDINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
94
Citations
X Wang, S Wu, J Guan, L Chen, C Shi, J Wan… - Inorganic …, 2019 - ACS Publications
… In this work, 3-hydroxy-2-pyrrolidinone (HPD) is investigated as a new potential uranium decorporation ligand. The potentiometric titration measurements were carried out, and the …
Number of citations: 15 pubs.acs.org
OP Goel, U Krolls, EP Lewis - Organic Preparations and …, 1985 - Taylor & Francis
… Certain compounds derived from 3-hydroxy-2-pyrrolidinone (V) are of current pharmacological interest as cognition activators. developed an efficient large scale synthesis of (2) 3-…
Number of citations: 13 www.tandfonline.com
R Sarkar, C Mukhopadhyay - Tetrahedron Letters, 2018 - Elsevier
… of biologically very relevant 3-hydroxy-2-pyrrolidinone derivatives have been established … covered the synthesis of various 3-hydroxy-2-pyrrolidinone derivatives in good yields and is …
Number of citations: 19 www.sciencedirect.com
R Pires, K Burger - Tetrahedron, 1997 - Elsevier
… Several syntheses of the racemic core of 1, namely of 3-hydroxy-2-pyrrolidinone (8), a … stereoconservative syntheses of (3S)-3-hydroxy-2-pyrrolidinone (8), starting from commercially …
Number of citations: 21 www.sciencedirect.com
M Nesi, D Borghi, MG Brasca, F Fiorentini… - Bioorganic & medicinal …, 2006 - Elsevier
… Under these conditions (rt, 5 h) formation of the secondary amine followed by spontaneous ring closure to produce the 3-hydroxy-2-pyrrolidinone derivative (S,S)-2 did occur, but yields …
Number of citations: 13 www.sciencedirect.com
R Sarkar, C Mukhopadhyay - Tetrahedron Letters, 2013 - Elsevier
… After optimization of the reaction condition and in order to access a range of polysubstituted 3-hydroxy-2-pyrrolidinone, we investigated the scope of the reaction by varying electron-…
Number of citations: 65 www.sciencedirect.com
A Kamal, KV Ramana, AV Ramana, AH Babu - Tetrahedron: Asymmetry, 2003 - Elsevier
… The acetone extracts on concentration gave crude solid, which on filtering over a short silica gel pad with acetone yielded the 3-hydroxy-2-pyrrolidinone as solid. Yield: 0.170 g, 60%; 1 …
Number of citations: 24 www.sciencedirect.com
M Obkircher, W Seufert, B Giese - Synlett, 2005 - thieme-connect.com
… This novel photocyclization reaction (2 → 3 and 5 → 6) provides an easy access to the 3-hydroxy-2-pyrrolidinone and 4-hydroxypyroglutamic acid building blocks, especially to the …
Number of citations: 10 www.thieme-connect.com
PQ Huang, X Zheng, H Wei - … : an international journal for reviews and …, 2003 - cir.nii.ac.jp
Synthesis of (S)-Vasicol and (S)-3-Hydroxy-2-pyrrolidinone | CiNii Research … Synthesis of (S)-Vasicol and (S)-3-Hydroxy-2-pyrrolidinone … Synthesis of S Vasicol and S 3 Hydroxy 2 …
Number of citations: 14 cir.nii.ac.jp
P Kamath, V Jadhav, M Lal - Synlett, 2021 - thieme-connect.com
… strategy to access 4,5-disubstituted 3-hydroxy-2-pyrrolidinone in moderate to good yields (50… unsubstituted 3-hydroxy-2-pyrrolidinone at the nitrogen position for further functionalization. …
Number of citations: 2 www.thieme-connect.com

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